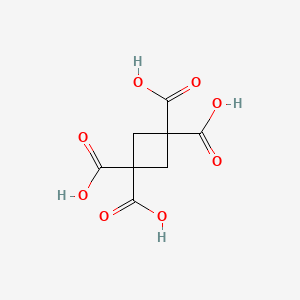

Cyclobutane-1,1,3,3-tetracarboxylic Acid

Vue d'ensemble

Description

Cyclobutane-1,1,3,3-tetracarboxylic Acid is a chemical compound with the linear formula C8H8O8 . It is a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Cyclobutane-1,1,3,3-tetracarboxylic Acid is represented by the linear formula C8H8O8 . Its molecular weight is 232.148 .Physical And Chemical Properties Analysis

Cyclobutane-1,1,3,3-tetracarboxylic Acid has a melting point of 242 °C (dec.) (lit.) . It is soluble in methanol, forming a clear, colorless to light yellow solution .Applications De Recherche Scientifique

Textile Industry: Cross-Linking Agent

Cyclobutane-1,1,3,3-tetracarboxylic Acid is utilized as a cross-linking agent in the textile industry. It is specifically used to treat cotton cellulose to enhance anti-pilling and flame retardant properties. This compound acts as a spacer in the cross-linking of titanium dioxide nanoparticles to cotton, providing a non-formaldehyde durable press finishing agent .

Pharmaceutical Synthesis: Precursor for Active Molecules

In pharmaceutical research, this compound serves as a precursor for the synthesis of biologically and pharmacologically active molecules. Its reactive carboxylic acid groups allow for the creation of complex molecules with potential therapeutic effects .

Material Science: Photosensitive Polyimide Material

Cyclobutane-1,1,3,3-tetracarboxylic Acid is also used in the preparation of photosensitive polyimide materials. These materials are significant for high-performance organic thin-film transistors, which are essential components in various electronic devices .

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that it forms a cobalt (II) complex under hydrothermal conditions

Biochemical Pathways

It’s known that it can be used as a capping ligand in the preparation of gold colloids , which suggests it may interact with biochemical pathways related to metal ion homeostasis.

Pharmacokinetics

Its solubility in methanol is reported to be 10 mg/mL , which could potentially impact its bioavailability.

Result of Action

Given its ability to form complexes with metal ions , it may have potential effects on cellular processes that involve these ions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclobutane-1,1,3,3-tetracarboxylic Acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility and reactivity .

Propriétés

IUPAC Name |

cyclobutane-1,1,3,3-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSPCREXLHCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393255 | |

| Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutane-1,1,3,3-tetracarboxylic Acid | |

CAS RN |

7371-69-9 | |

| Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

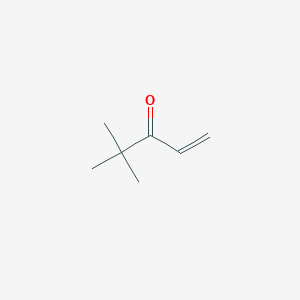

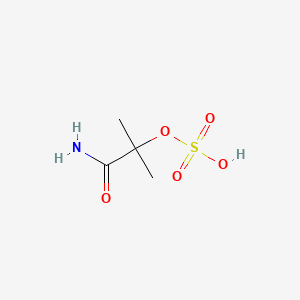

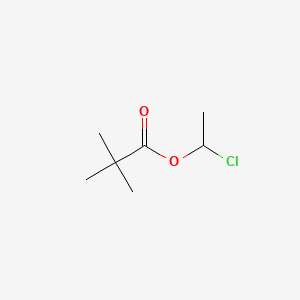

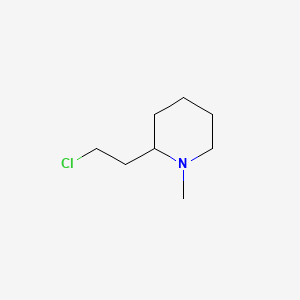

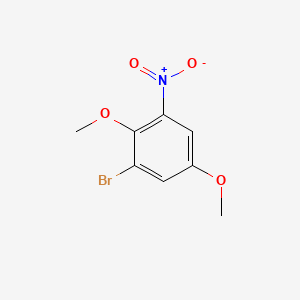

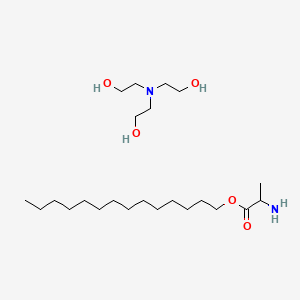

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)